molecular formula C18H12ClFN4O4S B2751756 4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 1007192-96-2

4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No.: B2751756
CAS No.: 1007192-96-2
M. Wt: 434.83
InChI Key: XKPVCWHQQRSDDI-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide features a structurally complex heterocyclic core. Its molecular architecture comprises a thieno[3,4-c]pyrazole ring system substituted with a 4-fluorophenyl group at position 2, an oxide group at position 5, and a benzamide moiety at position 2. The benzamide component is further substituted with a chlorine atom at position 4 and a nitro group at position 3.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O4S/c19-14-6-1-10(7-16(14)24(26)27)18(25)21-17-13-8-29(28)9-15(13)22-23(17)12-4-2-11(20)3-5-12/h1-7H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPVCWHQQRSDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thieno-Pyrazole Class

The compound shares a thieno-pyrazole scaffold with several analogues, differing in substituent placement and functional groups:

Compound Name Substituent Variations Molecular Weight (g/mol) Potential Use/Activity
4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide 4-chloro, 3-nitro, 4-fluorophenyl, 5-oxido 486.83 Hypothesized pesticidal
5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide 5-chloro, 2-nitro, 4-fluorophenyl (no oxide group) 469.84 Unspecified (PubChem entry)
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide 3-chlorophenyl, 2-fluorobenzamide, 5-oxo (no nitro group) 416.87 Research compound (ECHEMI)

Key Observations :

  • Substituent Position : The placement of chloro and nitro groups significantly influences electronic properties. For example, the 3-nitro group in the target compound may enhance electrophilicity compared to the 2-nitro analogue .
  • Oxide Group: The 5-oxido substituent in the target compound could alter solubility or hydrogen-bonding capacity relative to non-oxidized analogues .
  • Phenyl Substitution : The 4-fluorophenyl group in the target compound contrasts with the 3-chlorophenyl group in the ECHEMI compound, suggesting divergent steric and electronic interactions .
Comparison with Benzimidazole and Benzamide Pesticides

Several benzamide derivatives in the Pesticide Chemicals Glossary share functional motifs with the target compound, though their core structures differ:

Compound Name Core Structure Substituents Use
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 4-chlorophenyl, 2,6-difluoro Insecticide
Tebufenpyrad (4-chloro-N-((4-(1,1-dimethylethyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide) Pyrazole-carboxamide Chloro, tert-butylphenyl, ethyl Acaricide

Key Differences :

  • Nitro Group: The 3-nitro substituent in the target compound is absent in commercial pesticides like diflubenzuron, possibly indicating a novel mode of action .

Research Findings and Methodological Considerations

  • Hypothetical Applications : Based on structural parallels to pesticidal benzamides (e.g., diflubenzuron), the target compound may act as a chitin synthesis inhibitor or growth regulator .

Q & A

Q. Critical Optimization Parameters :

ParameterOptimization Strategy
TemperatureMaintain 70–80°C during cyclization to avoid side reactions .
SolventUse polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .
CatalystEmploy Pd(PPh3)4 (2–5 mol%) for efficient cross-coupling .

Basic: Which analytical techniques are most reliable for confirming structural identity and purity?

A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]<sup>+</sup> = 433.04 Da) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in the thienopyrazole core .

Advanced: How can researchers design experiments to probe the reactivity of the nitro group in this compound?

Q. Methodological Approach :

  • Reduction Studies : Use catalytic hydrogenation (H2, Pd/C) or Na2S2O4 to reduce the nitro group to an amine. Monitor intermediates via TLC .
  • Electrophilic Substitution : Test reactivity under nitration (HNO3/H2SO4) or halogenation (Br2/FeBr3) conditions. Compare product distributions via GC-MS .
  • Kinetic Analysis : Measure reaction rates under varying pH and temperature to model nitro group stability .

Data Interpretation : Correlate electronic effects (e.g., nitro’s electron-withdrawing nature) with regioselectivity in substitution reactions .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Q. Resolution Framework :

Comparative SAR Analysis : Systematically vary substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and assay activity against standardized targets (e.g., kinase inhibition) .

Dosage-Response Calibration : Re-test conflicting studies using identical concentrations (e.g., 1–100 µM) and cell lines (e.g., HEK293 vs. HeLa) .

Metabolite Profiling : Identify active metabolites via LC-MS to explain discrepancies in in vivo vs. in vitro results .

Q. Example Table :

StudyIC50 (µM)Assay ConditionsResolution Hypothesis
A (2023)0.5HEK293, 24hHigh metabolite activation
B (2024)5.2HeLa, 48hCell-line-specific efflux pumps

Advanced: How to conduct structure-activity relationship (SAR) studies focusing on the 4-fluorophenyl substituent?

Q. SAR Workflow :

Analog Synthesis : Prepare derivatives with substituents varying in electronic (e.g., -NO2, -OCH3) and steric (e.g., -CF3, -CH3) properties .

Biological Assays : Test analogs for target binding (e.g., fluorescence polarization assays) and cellular efficacy (e.g., apoptosis via flow cytometry) .

Computational Modeling : Perform DFT calculations to correlate substituent Hammett constants (σ) with activity trends .

Key Finding : Fluorine’s electronegativity enhances π-π stacking with aromatic residues in target proteins, increasing potency by ~3-fold vs. chloro analogs .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

Q. Degradation Pathways :

  • Hydrolytic Stability : Assess pH-dependent degradation (pH 1–10) via HPLC. The 5-oxido group may hydrolyze to a ketone in acidic conditions .
  • Photostability : Expose to UV light (254 nm) and monitor nitro group reduction using ESR spectroscopy .

Q. Stabilization Strategies :

Instability FactorMitigation Method
HydrolysisFormulate as a lyophilized powder .
OxidationAdd antioxidants (e.g., BHT) to storage buffers .

Advanced: How to address low yields in the final amide coupling step?

Q. Troubleshooting Guide :

IssueSolution
Incomplete ActivationUse HATU instead of EDC/HOBt for better carbamate activation .
Steric HindranceReplace DMF with DMA to enhance solubility of bulky intermediates .
Side ReactionsLower reaction temperature to 0–5°C and monitor via in situ IR .

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